molecular formula C20H32N2O6 B4164606 N',N'-dimethyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

N',N'-dimethyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4164606
M. Wt: 396.5 g/mol
InChI Key: LFMYHKMVAFMNPF-UHFFFAOYSA-N
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Description

N’-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate is a complex organic compound with a unique structure that includes an allyl group, a methylphenoxy group, and an ethanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate typically involves multiple steps:

    Formation of the Allyl-Methylphenoxy Intermediate: This step involves the reaction of allyl bromide with 4-methylphenol in the presence of a base such as potassium carbonate to form 2-allyl-4-methylphenol.

    Ethoxylation: The intermediate is then reacted with ethylene oxide under controlled conditions to introduce the ethoxy groups.

    Amine Introduction: The ethoxylated product is then reacted with N,N-dimethylethylenediamine to form the final amine compound.

    Oxalate Formation: The final step involves the reaction of the amine compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to remove the allyl group or to reduce the oxalate to a simpler amine.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Simpler amines or de-allylated products.

    Substitution: Brominated or nitrated phenoxy derivatives.

Scientific Research Applications

N’-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N’-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-{2-[2-(2-allylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate
  • N’-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate
  • N’-{2-[2-(2-phenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate

Uniqueness

N’-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate is unique due to the presence of both allyl and methyl groups on the phenoxy ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

IUPAC Name

N',N'-dimethyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.C2H2O4/c1-5-6-17-15-16(2)7-8-18(17)22-14-13-21-12-10-19-9-11-20(3)4;3-1(4)2(5)6/h5,7-8,15,19H,1,6,9-14H2,2-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMYHKMVAFMNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCNCCN(C)C)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N',N'-dimethyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 2
N',N'-dimethyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 3
N',N'-dimethyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 4
Reactant of Route 4
N',N'-dimethyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N',N'-dimethyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N',N'-dimethyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

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